[(Hydroxyamino)methyl]phosphonic acid
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Overview
Description
[(Hydroxyamino)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a hydroxyl group, an amino group, and a phosphonic acid group attached to a central carbon atom. This compound is structurally similar to amino acids, where the carboxylic group is replaced by a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Hydroxyamino)methyl]phosphonic acid can be synthesized through several methods. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and phosphorous acid. This reaction typically occurs under acidic conditions and can yield the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of phosphonodiamide or the oxidation of phosphinic acid. These methods are scalable and can produce the compound in large quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: [(Hydroxyamino)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid derivatives.
Scientific Research Applications
[(Hydroxyamino)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has applications in drug design, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of [(Hydroxyamino)methyl]phosphonic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
[(Hydroxyamino)methyl]phosphonic acid is unique due to its specific structural features and reactivity. Similar compounds include:
Aminomethylphosphonic acid: Lacks the hydroxyl group but shares similar reactivity.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
Bisphosphonates: Used in the treatment of bone diseases, these compounds contain two phosphonic acid groups.
This compound stands out due to its combination of hydroxyl and amino groups, which confer unique chemical and biological properties .
Properties
CAS No. |
134559-78-7 |
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Molecular Formula |
CH6NO4P |
Molecular Weight |
127.04 g/mol |
IUPAC Name |
(hydroxyamino)methylphosphonic acid |
InChI |
InChI=1S/CH6NO4P/c3-2-1-7(4,5)6/h2-3H,1H2,(H2,4,5,6) |
InChI Key |
AWVAXOBSZLNXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(NO)P(=O)(O)O |
Origin of Product |
United States |
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